2-Pentanol,4-aminobenzoate(9CI)
Description
2-Phenoxyethyl 4-aminobenzoate (CAS 88938-23-2) is an ester derivative of 2-phenoxyethanol and 4-aminobenzoic acid. Its molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.29 g/mol .
Properties
CAS No. |
189816-89-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.273 |
IUPAC Name |
pentan-2-yl 4-aminobenzoate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9(2)15-12(14)10-5-7-11(13)8-6-10/h5-9H,3-4,13H2,1-2H3 |
InChI Key |
RAFHULJYZYWUEW-UHFFFAOYSA-N |
SMILES |
CCCC(C)OC(=O)C1=CC=C(C=C1)N |
Synonyms |
2-Pentanol,4-aminobenzoate(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Polarity and Solubility: The 4-aminobenzoate derivative (C₁₅H₁₅NO₃) is expected to exhibit higher polarity than the carbonate (C₁₇H₁₈O₅) or valerate (C₁₃H₁₈O₃) analogs due to the aromatic amine group, which may enhance water solubility .
- Volatility: The valerate ester (C₁₃H₁₈O₃) has the lowest molecular weight among the esters, suggesting higher volatility, while the tertiary alcohol 2,4-dimethyl-2-pentanol (C₇H₁₆O) is even more volatile due to its compact structure .
Functional Group Analysis and Reactivity
2-Phenoxyethyl 4-Aminobenzoate (9CI)
- The para-aminobenzoate group introduces pH-sensitive behavior, as the amine can protonate/deprotonate in aqueous environments. This property is absent in the carbonate and valerate analogs .
- The aromatic amine may participate in Schiff base formation or act as a hydrogen-bond donor, influencing intermolecular interactions.
2-Phenoxyethyl Carbonate (9CI)
- The carbonate functional group is prone to hydrolysis, especially under alkaline conditions, releasing CO₂ and regenerating 2-phenoxyethanol. This reactivity limits its stability in certain formulations .
2-Phenoxyethyl Valerate (8CI)
- The valerate ester’s aliphatic chain enhances lipophilicity, making it suitable for applications requiring compatibility with nonpolar matrices (e.g., plasticizers or fragrances) .
2,4-Dimethyl-2-Pentanol
- As a tertiary alcohol, it exhibits low solubility in water and higher thermal stability compared to primary/secondary alcohols. Its branched structure reduces steric hindrance in synthetic reactions .
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